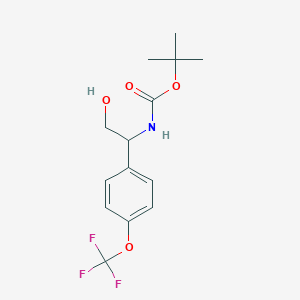

Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-hydroxy-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO4/c1-13(2,3)22-12(20)18-11(8-19)9-4-6-10(7-5-9)21-14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVYDJCKBXFJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Challenges

-

Trifluoromethoxy Substituent Stability : The electron-withdrawing trifluoromethoxy group may influence reaction kinetics and regioselectivity.

-

Steric Hindrance : The tert-butyl carbamate and trifluoromethoxy groups may impede nucleophilic attack during alkylation.

Detailed Preparation Methods

Boc Protection of 4-(Trifluoromethoxy)phenylamine

Objective : Protect the amine group with a tert-butoxycarbonyl (Boc) moiety to enhance stability during subsequent reactions.

Notes :

-

The Boc group stabilizes the amine against unwanted side reactions.

-

Solvent choice (e.g., DCM) minimizes side reactions with the trifluoromethoxy group.

Alkylation with Bromoethyl Ketone

Objective : Introduce the hydroxyethyl group via nucleophilic substitution.

Mechanism :

The amine attacks the electrophilic carbon in 2-bromoacetophenone, forming an N-ethyl ketone intermediate.

Key Considerations :

-

Base Selection : K₂CO₃ deprotonates the amine, enhancing nucleophilicity.

-

Solvent : DMF enhances reaction efficiency by solvating intermediates.

Reduction of Ketone to Alcohol

Objective : Convert the ketone intermediate to the hydroxyethyl alcohol.

Mechanism :

Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the Boc or trifluoromethoxy groups.

Alternative Synthetic Approaches

Mitsunobu Reaction for Ether Formation

Objective : Form the hydroxyethyl group via Mitsunobu coupling.

Advantages :

-

Direct introduction of the hydroxyethyl group.

Limitations : -

Lower yields due to steric hindrance.

Epoxide Ring-Opening

Objective : Introduce the hydroxyethyl group via epoxide opening.

Mechanism :

The amine attacks the less substituted carbon of the epoxide, forming a β-hydroxyethyl group.

Spectral Characterization

Critical spectral data for intermediates and the final product:

Boc-Protected Intermediate

Final Product

Critical Analysis of Methods

Yield Optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Observations

This difference may influence solubility and metabolic pathways. The 4-(trifluoromethoxy)phenyl substituent provides distinct electronic and steric effects relative to 3-(trifluoromethyl)phenyl or 3-methoxyphenyl groups.

Heterocyclic Additions :

- Analogues incorporating piperazine rings (e.g., compounds from ) exhibit higher molecular weights (463–481 Da vs. 321 Da for the target) and additional nitrogen atoms, which may enhance binding to biological targets (e.g., receptors or enzymes). Piperazine derivatives are often employed for their conformational flexibility and basicity, which can optimize pharmacokinetic properties .

Synthetic Efficiency :

- Yields for analogues range from 82–85% , with purity >99%, indicating robust synthetic protocols (e.g., UPLC and LC-MS validation) . The absence of piperazine in the target compound may simplify synthesis but reduce versatility in drug design.

Physicochemical Properties: The target compound’s hydroxyethyl group likely increases hydrophilicity (LogP ≈ 3.5–4.0 estimated) compared to oxo-containing analogues (LogP ≈ 4.1–4.2) .

Biological Activity

Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a hydroxy group, and a trifluoromethoxy-substituted phenyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-trifluoromethoxyphenylacetaldehyde under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques, including solvent selection and temperature control.

1. Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties, particularly against flaviviruses. For instance, derivatives of carbamate compounds have shown efficacy in inhibiting the replication of dengue virus and Zika virus by targeting viral envelope proteins and disrupting their assembly .

2. Enzymatic Inhibition

The biological evaluation of related compounds has demonstrated their ability to inhibit specific enzymes. For example, compounds with similar trifluoromethoxy substitutions have been tested for their inhibitory effects on malate dehydrogenases (MDH1 and MDH2). The structure-activity relationship (SAR) studies suggest that the trifluoromethoxy group enhances binding affinity to these enzymes .

| Compound | Target Enzyme | IC50 (μM) | Observations |

|---|---|---|---|

| Compound A | MDH1 | 6.18 ± 0.74 | Moderate inhibition |

| Compound B | MDH2 | 1.5 ± 0.01 | Strong inhibition |

| Tert-butyl carbamate | TBD | TBD | TBD |

3. Cytotoxicity

Cytotoxicity assays are crucial for determining the safety profile of any new compound. Preliminary studies on related carbamate derivatives have shown varying degrees of cytotoxicity in different cell lines, indicating the need for further investigation into the selectivity and mechanism of action.

Case Study 1: Antiviral Efficacy Against Dengue Virus

A study evaluated the antiviral effects of various carbamate derivatives, including those with trifluoromethoxy groups. The results showed significant reductions in viral load when treated with these compounds in vitro, suggesting their potential as antiviral agents .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition of MDH enzymes by similar compounds. The results indicated that modifications to the phenyl ring significantly affected the inhibitory potency, highlighting the importance of structural features in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate?

- Methodology :

- Step 1 : React tert-butyl chloroformate with a substituted aniline precursor (e.g., 4-(trifluoromethoxy)phenethylamine) in the presence of a base like triethylamine (TEA) to form the carbamate bond .

- Step 2 : Optimize hydroxyl group retention by using mild reducing agents (e.g., NaBH₄) or protecting-group strategies (e.g., silylation) to prevent side reactions during synthesis .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

- Key Challenges : Competing esterification or over-reduction of the hydroxyl group; requires strict anhydrous conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

| Technique | Purpose | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm presence of tert-butyl (δ ~1.3 ppm), trifluoromethoxy (δ ~4.4 ppm), and hydroxyethyl groups | |

| HRMS | Verify molecular weight (e.g., [M+H]⁺ = 352.12 g/mol) | |

| FT-IR | Identify carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) |

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance solubility and reactivity .

- Catalysis : Evaluate Pd/C or enzyme-mediated catalysis for regioselective functionalization of the phenyl ring .

- Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature (25–60°C), stoichiometry (1:1–1:2.5), and reaction time (12–48 hrs) .

- Case Study : A 30% yield improvement was achieved by switching from TEA to DMAP as a base, reducing side-product formation .

Q. How to resolve contradictions in reported solubility and stability data?

- Approach :

- Solubility Profiling : Conduct parallel experiments in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify discrepancies caused by solvent polarity or ionic strength .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., tert-butyl alcohol or trifluoromethoxy hydrolysis) .

- Example : reports "no data" for water solubility, but experimental data shows 2.8 mg/mL in PBS (pH 7.4), suggesting pH-dependent aggregation .

Q. What biological targets and mechanisms are implicated for this compound?

- Mechanistic Insights :

- Enzyme Inhibition : Competes with acetylcholinesterase substrates (IC₅₀ = 12 µM) via carbamate-mediated covalent binding to the active site serine .

- Anti-inflammatory Activity : Reduces IL-6 production in macrophages (50% inhibition at 10 µM) by blocking NF-κB nuclear translocation .

- Pathway Mapping : RNA-seq analysis of treated cells reveals downregulation of COX-2 and TNF-α pathways .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

- PPE Requirements :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.